

# Application of Tricine in 2D Gel Electrophoresis: A Detailed Guide

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## Compound of Interest

Compound Name: *Tricine*

Cat. No.: *B1662993*

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This document provides a comprehensive overview of the application of **Tricine** in two-dimensional (2D) gel electrophoresis. It is specifically tailored for researchers, scientists, and professionals in drug development who are looking to optimize the separation of low molecular weight proteins.

## Introduction: The Advantage of Tricine in Protein Separation

Two-dimensional gel electrophoresis is a powerful technique for the separation and analysis of complex protein mixtures from biological samples.<sup>[1][2]</sup> The first dimension separates proteins based on their isoelectric point (pI), and the second dimension separates them by molecular weight.<sup>[1][2]</sup> While the traditional Laemmli system using a Tris-Glycine buffer in the second dimension is widely used for a broad range of proteins, it offers poor resolution for proteins and peptides smaller than 30 kDa.

The Tris-**Tricine** buffer system offers a superior alternative for the analysis of low molecular weight (LMW) proteins (1–100 kDa), with particular advantages for those under 30 kDa.<sup>[3]</sup> The primary difference lies in the trailing ion used in the electrophoresis buffer. **Tricine**, with a lower pK value (8.15) compared to glycine (9.6), has greater ionic mobility. This leads to more efficient stacking of LMW proteins, resulting in sharper bands and improved resolution in the lower molecular weight range.

Furthermore, **Tricine**-SDS-PAGE allows for the use of lower acrylamide concentrations to achieve the same degree of separation as Tris-Glycine gels. This not only improves the resolution of LMW proteins but also facilitates more efficient electroblotting, which is particularly beneficial for hydrophobic proteins.

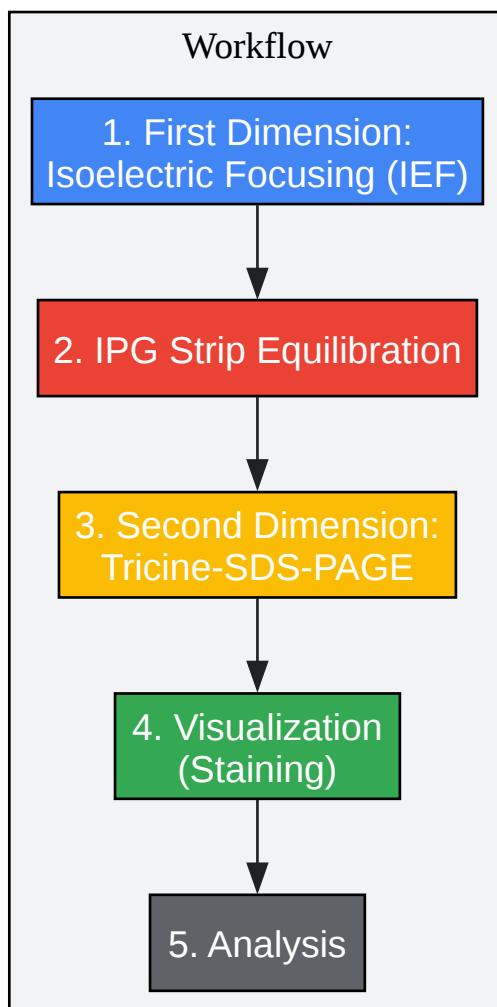
## Comparative Analysis: Tricine vs. Glycine Systems

The choice between a **Tricine** and a Glycine-based system for the second dimension of 2D gel electrophoresis depends primarily on the molecular weight range of the proteins of interest.

Feature	Tris-Tricine System	Tris-Glycine (Laemmli) System
Optimal Separation Range	1 - 100 kDa (excellent for < 30 kDa)	20 - 200 kDa
Resolution of LMW Proteins	High, sharp bands	Poor, diffuse bands
Trailing Ion	Tricine	Glycine
Acrylamide Concentration	Lower concentrations can be used	Higher concentrations needed for LMW proteins
Electroblotting Efficiency	Higher, especially for hydrophobic proteins	Can be less efficient for LMW proteins

## Experimental Workflow: 2D Gel Electrophoresis with a Tricine Second Dimension

The overall workflow for 2D gel electrophoresis using a Tris-**Tricine** system for the second dimension involves three main stages: First-Dimension Isoelectric Focusing (IEF), Equilibration of the IPG Strip, and Second-Dimension **Tricine**-SDS-PAGE.



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Caption: General workflow for 2D gel electrophoresis using a **Tricine** system.

## Detailed Experimental Protocols

### First Dimension: Isoelectric Focusing (IEF)

This protocol is a general guideline and may require optimization based on the specific sample and equipment.

#### a. Sample Preparation:

- Solubilize the protein sample in a rehydration buffer. A typical buffer contains 7 M urea, 2 M thiourea, 4% (w/v) CHAPS, 20 mM DTT, and 0.5% (v/v) carrier ampholytes.

- Determine the protein concentration of the sample. The optimal loading amount can range from 100 to 150 µg for analytical gels.

b. IPG Strip Rehydration and IEF:

- Apply the sample-rehydration buffer mixture evenly into the channels of the IPG strip rehydration tray.
- Place the Immobilized pH Gradient (IPG) strips, gel side down, onto the sample. Ensure there are no air bubbles trapped underneath.
- Rehydrate the strips for 12-16 hours at room temperature.
- Perform isoelectric focusing according to the manufacturer's instructions for the specific IPG strips and IEF unit.

## IPG Strip Equilibration

This step is crucial for denaturing the focused proteins and preparing them for the second-dimension separation.

- Equilibration Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.8), 6 M urea, 30% (v/v) glycerol, and 2% (w/v) SDS.
- First Equilibration (Reduction): Incubate the IPG strip in 10 mL of equilibration buffer supplemented with 1% (w/v) DTT for 15 minutes with gentle agitation.
- Second Equilibration (Alkylation): Transfer the IPG strip to 10 mL of fresh equilibration buffer containing 2.5% (w/v) iodoacetamide and incubate for another 15 minutes with gentle agitation.

## Second Dimension: Tricine-SDS-PAGE

This protocol is adapted for the separation of low molecular weight proteins.

a. Gel Casting:

Component	Stacking Gel (4%)	Separating Gel (10%)	Separating Gel (16.5%)
Acrylamide/Bis-acrylamide (49.5% T, 3% C)	1.0 mL	6.0 mL	10.0 mL
Gel Buffer (3x)	3.3 mL	10.0 mL	10.0 mL
Glycerol	-	4.0 g	4.0 g
Deionized Water	5.7 mL	10.0 mL	3.3 mL
10% APS	50 µL	100 µL	100 µL
TEMED	10 µL	10 µL	10 µL

**b. Buffer Recipes:**

Buffer	Composition	Preparation
Gel Buffer (3x)	3.0 M Tris, 0.3% SDS, pH 8.45	Dissolve 36.3 g of Tris base in 80 mL of deionized water. Adjust the pH to 8.45 with HCl. Add 0.3 g of SDS and bring the final volume to 100 mL.
Anode Buffer (1x)	0.2 M Tris, pH 8.9	Dissolve 24.2 g of Tris base in 900 mL of deionized water. Adjust the pH to 8.9 with HCl and bring the final volume to 1 L.
Cathode Buffer (1x)	0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH ~8.25	Dissolve 12.1 g of Tris base, 17.9 g of Tricine, and 1 g of SDS in 1 L of deionized water. Do not adjust the pH.
Tricine Sample Buffer (2x)	200 mM Tris-HCl (pH 6.8), 2% SDS, 40% glycerol, 0.04% Coomassie Blue G-250	For 30 mL: 12.0 mL of 0.5 M Tris-HCl (pH 6.8), 6.0 mL of 10% SDS, 24.0 mL of 50% glycerol, 12.0 mg of Coomassie Blue G-250, and bring the volume to 30 mL with deionized water. Add reducing agent (e.g., DTT to 100 mM) just before use.

#### c. Electrophoresis:

- Place the equilibrated IPG strip on top of the stacking gel of the **Tricine**-SDS-PAGE gel. Ensure good contact and no air bubbles between the strip and the gel.
- Seal the strip in place with a small amount of molten agarose solution (0.5% in cathode buffer).

- Assemble the electrophoresis apparatus and fill the upper and lower chambers with the appropriate cathode and anode buffers.
- Run the gel at an initial constant voltage of 30V for 1 hour, then increase to 100-150V. The electrophoresis is complete when the dye front reaches the bottom of the gel.

## Visualization and Analysis

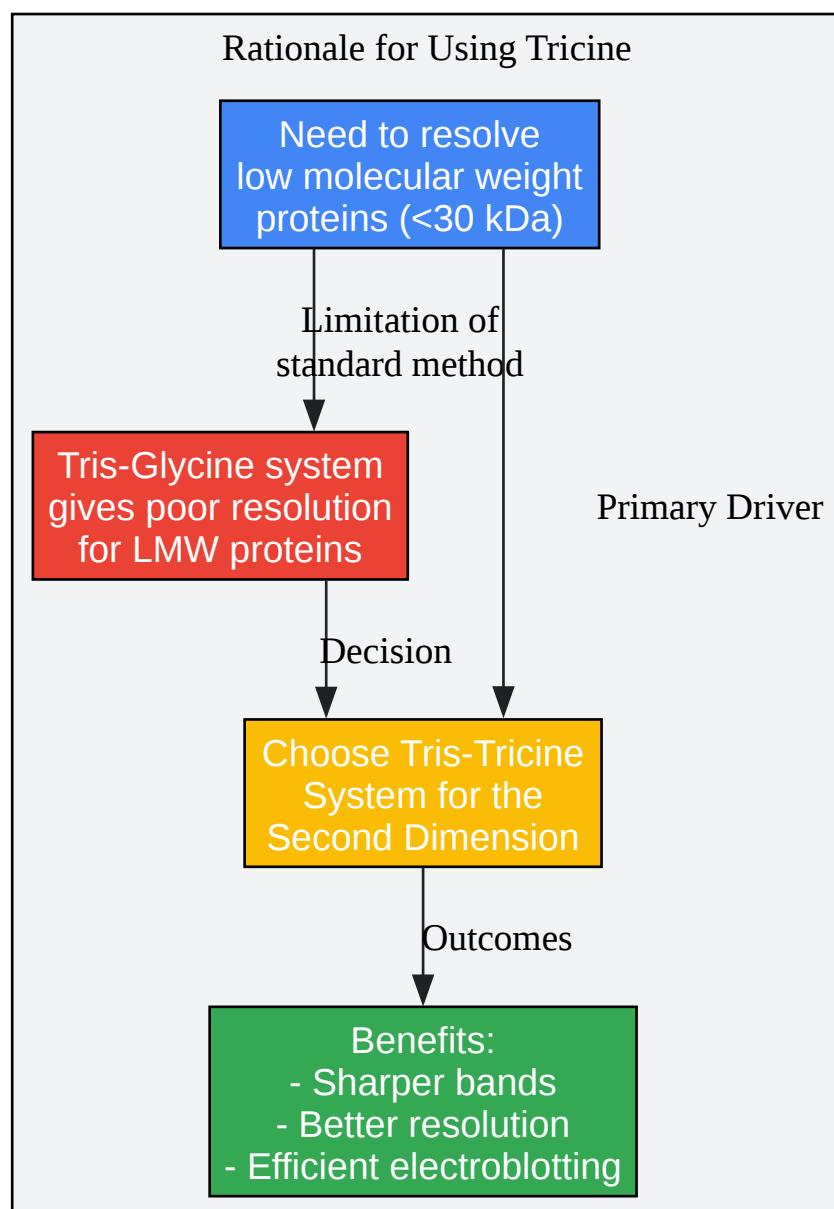
After electrophoresis, the proteins can be visualized using various staining methods such as Coomassie Brilliant Blue or silver staining. It is important to note that when staining **Tricine** gels, there is a higher risk of losing low molecular weight proteins during the staining and destaining steps, so these processes should be performed rapidly. For mass spectrometry analysis, Coomassie staining is generally preferred.

## Troubleshooting

Problem	Possible Cause	Solution
Smeary Artifacts	Re-oxidation of reduced samples in the Tricine system.	Alkylate the sample after reduction with DTT by adding iodoacetamide.
Poor Resolution with Tris-Glycine Buffers	Incorrect buffer system used with a Tricine gel.	Always use Tris-Tricine running buffers with Tricine gels for optimal separation.
High Background After Silver Staining	Higher concentration of solutes in Tricine gels.	Increase the soaking time in the second sensitization step of the silver staining protocol.
"Swirling" Pattern in Low MW Range	Formation of mixed CHAPS-SDS micelles.	Modify the IPG strip equilibration procedure to prevent direct interaction between the two detergents.

## Logical Relationships and Advantages

The decision to use a Tris-**Tricine** system is primarily driven by the need for high-resolution separation of low molecular weight proteins.



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Caption: Decision-making process for using a **Tricine**-based system.

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